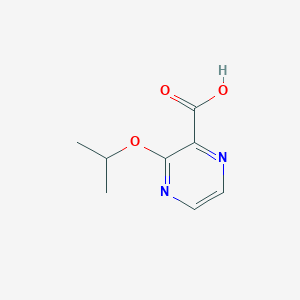

3-Isopropoxypyrazine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

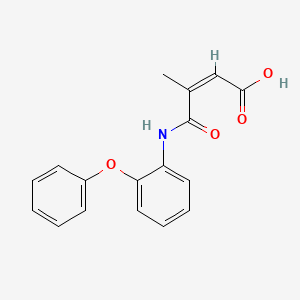

3-Isopropoxypyrazine-2-carboxylic acid (IPCCA) is a heterocyclic organic compound with the molecular formula C8H10N2O3. It is used for research and development .

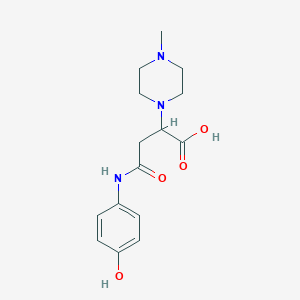

Molecular Structure Analysis

The molecular structure of IPCCA consists of a pyrrole ring and a pyrazine ring . The molecular formula is C8H10N2O3 and the molecular weight is 182.179.Applications De Recherche Scientifique

Bioconversion and Synthesis of Antituberculous Agents

Research by Wieser, Heinzmann, and Kiener (1997) has demonstrated the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, yielding a product that serves as a versatile building block for the synthesis of new antituberculous agents. This study highlights the potential of microbial biotransformation in producing valuable chemical intermediates from simple precursors (Wieser, Heinzmann, & Kiener, 1997).

Occurrence in Raw Vegetables

Murray and Whitfield (1975) conducted a survey on the occurrence of 3-alkyl-2-methoxypyrazines in raw vegetables, providing insight into the natural distribution and synthesis of these compounds. The study found that at least one of the compounds was detected in all but four of the 27 vegetable tissues examined, indicating a widespread occurrence in the plant kingdom (Murray & Whitfield, 1975).

Spectroscopic Studies

Pagacz-Kostrzewa et al. (2021) explored the UV-induced photochemistry of 3-aminopyrazine-2-carboxylic acid in argon matrices, revealing new isomers formed upon UV irradiations. This study provides valuable information on the structural dynamics and photochemical behavior of pyrazine derivatives, which could be applicable in developing light-sensitive materials or understanding the stability of similar compounds under UV light (Pagacz-Kostrzewa et al., 2021).

Removal Efficiency and Degradation Pathway in Water Treatment

Wang et al. (2017) investigated the removal efficiency and possible degradation pathway of 2-isopropyl-3-methoxypyrazine and related compounds by ozonization in water treatment processes. This study is crucial for understanding how taste and odor compounds in drinking water can be effectively removed, ensuring water quality and safety (Wang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-propan-2-yloxypyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-6(8(11)12)9-3-4-10-7/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHDHOCSJIYTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CN=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxypyrazine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2874326.png)

![(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid](/img/structure/B2874332.png)

![4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2874349.png)